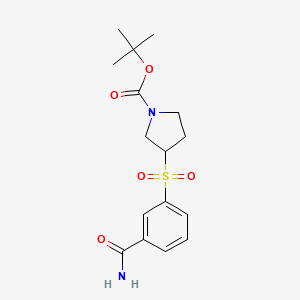

3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester

Overview

Description

3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

Attachment of the Carbamoyl Group: The carbamoyl group is added through reactions with isocyanates or carbamoyl chlorides.

Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

Pyrrolizines: Compounds with a similar ring structure but different substituents.

Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness

3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a carbamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in relation to neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₁H₁₄N₂O₄S

- Molecular Weight : 286.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Research indicates that this compound may act through several mechanisms, including:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. These activities suggest that this compound could potentially modulate amyloid-beta aggregation and cholinergic signaling .

- Cellular Protection : In vitro studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptides, indicating a neuroprotective effect .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection Against Amyloid-beta : A study explored the protective effects of a similar compound on astrocytes exposed to amyloid-beta (Aβ) peptide. The results indicated that treatment with the compound significantly improved cell viability compared to untreated controls, suggesting a protective mechanism against neurotoxicity .

- In Vivo Studies : In an animal model mimicking Alzheimer's disease, the compound was administered alongside scopolamine. While it showed some efficacy in reducing Aβ levels, it did not reach statistical significance compared to established treatments like galantamine. This finding highlights the need for further investigation into dosage and bioavailability in the central nervous system .

Research Findings

Recent studies have focused on the multifactorial nature of Alzheimer's disease and the potential for multi-targeted therapies. The compound's ability to inhibit key enzymes involved in amyloidogenesis positions it as a candidate for further development in treating neurodegenerative diseases.

Table 2: Comparative Efficacy of Related Compounds

| Compound | β-secretase IC50 (nM) | Acetylcholinesterase K i (μM) | Cell Viability (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound M4 | 15.4 | 0.17 | 62.98 |

| Galantamine | TBD | TBD | TBD |

Properties

IUPAC Name |

tert-butyl 3-(3-carbamoylphenyl)sulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-16(2,3)23-15(20)18-8-7-13(10-18)24(21,22)12-6-4-5-11(9-12)14(17)19/h4-6,9,13H,7-8,10H2,1-3H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNZVXCONNVBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698772 | |

| Record name | tert-Butyl 3-(3-carbamoylbenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-83-9 | |

| Record name | tert-Butyl 3-(3-carbamoylbenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.